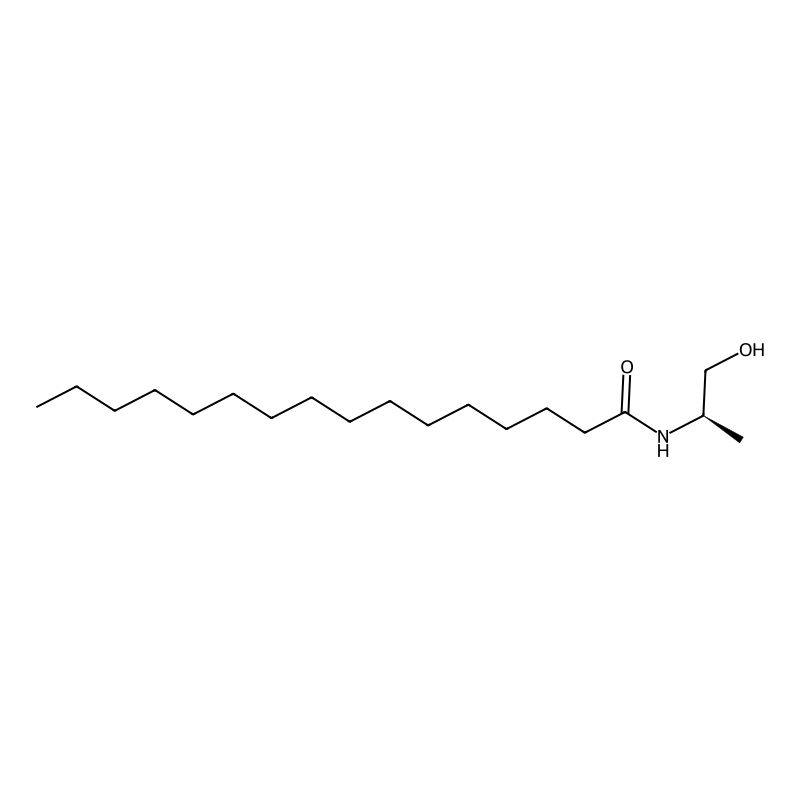

(R)-N-(1-Hydroxypropan-2-yl)palmitamide

Content Navigation

Native PEA degrades rapidly (t½ 24h stability • Eliminates off-target effects from enzyme inhibitors • Suitable for long-term cell culture, in vivo models, and PLA2 structural biology.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

(R)-N-(1-Hydroxypropan-2-yl)palmitamide, commonly known as R-1 PMA or MePEA1, is a synthetic, chiral analog of the endogenous lipid mediator palmitoylethanolamide (PEA). Structurally, it features an (R)-methyl group vicinal to the hydroxyl on the ethanolamine backbone. In procurement and material selection, this compound is primarily sourced as a metabolically stable PEA substitute and a dedicated substrate-analog inhibitor of phospholipase A2 (PLA2). Its engineered resistance to enzymatic degradation makes it a critical reagent for researchers who require sustained lipid signaling activation or stable enzyme-ligand complexes without the confounding variables introduced by rapid metabolic clearance[1].

Research Fit

Substituting (R)-N-(1-Hydroxypropan-2-yl)palmitamide with generic palmitoylethanolamide (PEA) fundamentally compromises assay reproducibility in prolonged studies. Native PEA is highly susceptible to rapid enzymatic hydrolysis by intracellular Fatty Acid Amide Hydrolase (FAAH) and lysosomal N-acylethanolamine acid amidase (NAAA), often clearing from biological systems within 2 to 4 hours. If a standard PEA baseline is used in cell culture or in vivo models, researchers are forced to co-administer potent enzyme inhibitors (such as URB597) to maintain exposure, which introduces off-target effects and complicates data interpretation. The (R)-methyl modification in this specific compound sterically shields the amide bond, preventing this rapid degradation and ensuring reliable, sustained concentration profiles [1].

Substitution Risk

FAAH Hydrolysis Resistance

Molecular docking and biochemical evaluations demonstrate that the incorporation of the (R)-methyl group in R-1 PMA alters its accommodation within the FAAH catalytic pocket (Ser241, Ser217, Lys142) compared to native PEA. While unmodified PEA is rapidly hydrolyzed (becoming undetectable within 4 hours in standard in vivo models), R-1 PMA exhibits high resistance to enzymatic cleavage. This structural modification mirrors the stability enhancements seen in methanandamide over anandamide, effectively preventing rapid clearance[1].

| Evidence Dimension | Enzymatic hydrolysis rate / metabolic stability |

| Target Compound Data | High resistance to FAAH cleavage, enabling prolonged duration of action |

| Comparator Or Baseline | Native PEA (rapidly hydrolyzed, undetectable at 4h in vivo) |

| Quantified Difference | Eliminates the rapid clearance phase observed with the baseline PEA substrate |

| Conditions | FAAH enzymatic models and pharmacokinetic profiling |

Enables long-term cellular assays and sustained receptor activation without the confounding effects of co-administered FAAH inhibitors.

NAAA Degradation Evasion

N-acylethanolamine acid amidase (NAAA) is the primary lysosomal enzyme responsible for PEA deactivation. Kinetic analyses of PEA derivatives reveal that modifications to the ethanolamine polar head, such as the (R)-methyl substitution in this compound, significantly decrease the catalytic efficiency (kcat/Km) of NAAA. While native PEA is the optimal substrate (establishing the 100% relative reactivity baseline), the steric bulk of the chiral methyl group disrupts the optimal orientation within the NAAA active site, sharply reducing catalytic turnover [1].

| Evidence Dimension | NAAA catalytic efficiency (relative reactivity) |

| Target Compound Data | Markedly reduced catalytic turnover due to steric hindrance |

| Comparator Or Baseline | Native PEA (100% relative reactivity) |

| Quantified Difference | Significant deviation from the 100% baseline reactivity of the native substrate |

| Conditions | Recombinant NAAA enzymatic kinetics assays at acidic pH |

Ensures the lipid probe remains intact in macrophage and microglial assays where NAAA expression is highly concentrated.

PLA2 Active Site Inhibition

(R)-N-(1-Hydroxypropan-2-yl)palmitamide was specifically designed and validated as a substrate analog inhibitor of pancreatic phospholipase A2 (PLA2). Solution NMR and molecular modeling studies confirm that the compound binds directly to the active site of the enzyme. Unlike standard phospholipid substrates that are rapidly cleaved, this analog maintains stable intermolecular interactions with active site residues (evidenced by nuclear Overhauser effects), functioning effectively in both monomeric and micellar substrate screening systems without undergoing catalytic hydrolysis [1].

| Evidence Dimension | PLA2 active site interaction and stability |

| Target Compound Data | Forms a stable, non-cleavable enzyme-inhibitor complex |

| Comparator Or Baseline | Natural phospholipid substrates (rapidly hydrolyzed by PLA2) |

| Quantified Difference | Transition from a rapidly cleaved substrate to a stable competitive inhibitor |

| Conditions | Dual-screening system with monomeric and micellar substrates; NMR spectroscopy |

Provides structural biologists and enzymologists with a stable, non-hydrolyzable lipid analog to trap and study the PLA2 active site.

Long-Term Endocannabinoid Receptor Assays

Due to its engineered resistance to FAAH and NAAA, this compound is the ideal surrogate for PEA in prolonged cell culture studies investigating PPAR-α or atypical cannabinoid receptor activation. It should be procured when native PEA would be prematurely degraded, eliminating the need to co-administer confounding enzyme inhibitors [1].

Macrophage and Microglial Activation Studies

In immunological assays where lysosomal NAAA is highly expressed, using this specific (R)-methyl modified analog prevents the rapid loss of the lipid mediator signal. It is the correct choice for ensuring reproducible dose-response curves in anti-inflammatory research [2].

PLA2 Structural Biology

This compound is utilized as a stable substrate analog to form complex crystals or for solution NMR studies of PLA2. It allows researchers to map active site residues and screen competitive binding without the compound undergoing catalytic cleavage during the assay [3].

Application Fit Matrix

References

- [1] Russo, R., et al. (2018). Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide. Molecules, 23(3), 682.

- [2] Ghidini, A., et al. (2021). Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1411-1423.

- [3] Bennion, C., et al. (1992). Design and synthesis of some substrate analogue inhibitors of phospholipase A2 and investigations by NMR and molecular modeling into the binding interactions in the enzyme-inhibitor complex. Journal of Medicinal Chemistry, 35(16), 2939-2951.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Wikipedia

Explore Compound Types